1-Isobutyl-4-nitrobenzene 1-Isobutyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 10342-60-6
VCID: VC3770859
InChI: InChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3
SMILES: CC(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

1-Isobutyl-4-nitrobenzene

CAS No.: 10342-60-6

Cat. No.: VC3770859

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyl-4-nitrobenzene - 10342-60-6

Specification

CAS No. 10342-60-6
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 1-(2-methylpropyl)-4-nitrobenzene
Standard InChI InChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3
Standard InChI Key DCYMLRJKFWGXEC-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Information

1-Isobutyl-4-nitrobenzene is characterized by its distinct chemical structure featuring a benzene ring with an isobutyl group at position 1 and a nitro group at position 4. The compound is classified as an aromatic nitro compound with specific physico-chemical properties.

Table 1: Basic Chemical Information of 1-Isobutyl-4-nitrobenzene

ParameterValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
CAS Registry Number10342-60-6
European Community (EC) Number233-744-1
Creation Date2005-08-08
Last Modified2025-02-22

The chemical structure consists of a benzene ring with an isobutyl (2-methylpropyl) group and a nitro group positioned in para orientation to each other . This para-substitution pattern gives the compound its distinctive chemical behavior and reactivity profile.

Structural Representation

The molecular structure of 1-isobutyl-4-nitrobenzene features a benzene ring with substituents at the 1- and 4-positions. The isobutyl group at position 1 consists of a branched four-carbon chain, specifically a 2-methylpropyl group. At position 4, the nitro group (-NO₂) introduces polarity and electron-withdrawing characteristics to the molecule .

Chemical Identifiers

Multiple identification systems exist to uniquely identify this chemical compound across various databases and literature sources.

Table 2: Chemical Identifiers for 1-Isobutyl-4-nitrobenzene

Identifier TypeValue
InChIInChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3
InChIKeyDCYMLRJKFWGXEC-UHFFFAOYSA-N
SMILESCC(C)CC1=CC=C(C=C1)N+[O-]
DSSTox Substance IDDTXSID00145829
UNIIP64U4AK7EC

These identifiers ensure precise identification of the compound in scientific communications and database searches .

Physical and Chemical Properties

Physical Properties

The physical properties of 1-isobutyl-4-nitrobenzene determine its behavior in various environments and applications. Although the search results provide limited specific physical data for this exact compound, we can infer some properties based on its molecular structure and similar compounds.

As a para-substituted nitrobenzene derivative, 1-isobutyl-4-nitrobenzene is likely to exist as a solid at room temperature, given the molecular weight and structural features. The presence of the nitro group introduces polarity to the molecule, while the isobutyl group contributes hydrophobic character, influencing its solubility profile in various solvents .

Chemical Reactivity

The chemical reactivity of 1-isobutyl-4-nitrobenzene is primarily influenced by its nitro group, which serves as a strong electron-withdrawing substituent. This electron-withdrawing nature affects the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions but more amenable to nucleophilic aromatic substitution under appropriate conditions.

The nitro group can undergo reduction reactions to form an amino group, which is a common transformation in organic synthesis. This reduction would convert 1-isobutyl-4-nitrobenzene to 4-isobutylaniline, a compound mentioned in the related synthetic pathways .

Synthesis and Preparation

Alternative Approaches

By examining related compounds' syntheses, we can identify alternative approaches to obtaining 1-isobutyl-4-nitrobenzene:

  • Starting from 4-isobutylaniline and performing oxidation reactions to convert the amino group to a nitro group.

  • Alkylation of 4-nitrobenzene with an appropriate isobutyl halide under Friedel-Crafts conditions, though this would require careful control due to the deactivating nature of the nitro group.

  • Modern catalytic approaches using transition metal catalysts for directed C-H functionalization could potentially offer more selective and efficient routes to the target compound .

Spectroscopic Characterization

Spectral Data

Spectroscopic data serves as a crucial tool for structural confirmation and purity assessment of organic compounds like 1-isobutyl-4-nitrobenzene. While the search results don't provide explicit spectral data for this compound, typical characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the aromatic protons, the methyl groups of the isobutyl substituent, and the methylene bridges.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the aromatic C-H stretching bands.

  • Mass Spectrometry: Would confirm the molecular weight of 179.22 g/mol and provide fragmentation pattern information specific to this structure .

Applications and Uses

Research Applications

1-Isobutyl-4-nitrobenzene likely serves primarily as an intermediate in organic synthesis pathways and as a research chemical. Its structural features make it potentially useful in developing:

  • Pharmaceutically active compounds

  • Specialty chemicals

  • Advanced materials with specific electronic or optical properties

The compound could serve as a starting material for the synthesis of 4-isobutylaniline through reduction of the nitro group, which itself may be utilized in various applications .

Hazard TypeClassification
Skin ContactPotential irritant
Eye ContactPotential irritant
InhalationMay cause respiratory irritation
IngestionHarmful if swallowed
EnvironmentalPotentially harmful to aquatic organisms

These classifications are inferred from data on related nitroaromatic compounds and may apply to 1-isobutyl-4-nitrobenzene .

Related Compounds and Structural Analogs

Structural Analogs

Several compounds share structural similarities with 1-isobutyl-4-nitrobenzene, differing in the nature of the alkyl substituent or the position of substitution:

Table 4: Structural Analogs of 1-Isobutyl-4-nitrobenzene

CompoundMolecular FormulaCAS NumberKey Difference
1-Isopropyl-4-nitrobenzeneC₉H₁₁NO₂1817-47-6Contains isopropyl instead of isobutyl group
1-tert-Butyl-4-nitrobenzeneC₁₀H₁₃NO₂3282-56-2Contains tert-butyl instead of isobutyl group
1-Isopropoxy-4-nitrobenzeneC₉H₁₁NO₃26455-31-2Contains isopropoxy group instead of isobutyl

These structural analogs often share similar chemical behavior and reactivity patterns, with variations due to the specific nature of their substituents .

Derivative Compounds

The reduction of the nitro group in 1-isobutyl-4-nitrobenzene leads to 4-isobutylaniline (CAS: 30090-17-6), which represents an important derivative compound with distinct applications and properties. This transformation reduces the electron-withdrawing influence on the aromatic ring, significantly changing the compound's reactivity profile .

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